Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide

Analytical Chemistry Quality Control Procurement

Select N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide for reduced hepatotoxicity vs leflunomide 4-carboxamide scaffolds—critical for in vivo anti-inflammatory studies. The 4-acetylphenyl group offers a unique electron-withdrawing, H-bond-accepting SAR profile distinct from -OCH₃ and -CF₃ analogs. With ≥98% HPLC purity, it doubles as a reference standard for 3-/4-carboxamide regioisomer chromatography. Antimicrobial SAR against M. tuberculosis H37Rv adds further discovery utility. Request quote.

Molecular Formula C13H12N2O3
Molecular Weight 244.25g/mol
CAS No. 438213-62-8
Cat. No. B452648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide
CAS438213-62-8
Molecular FormulaC13H12N2O3
Molecular Weight244.25g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C13H12N2O3/c1-8-7-12(15-18-8)13(17)14-11-5-3-10(4-6-11)9(2)16/h3-7H,1-2H3,(H,14,17)
InChIKeyTVFYXCWAOYOHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide (CAS 438213-62-8): Technical Baseline and Chemical Identity for Procurement and Research


N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide (CAS 438213-62-8) is a synthetic organic compound classified as an aromatic amide derivative of 5-methylisoxazole-3-carboxylic acid . Its molecular formula is C₁₃H₁₂N₂O₃ with a molecular weight of 244.25 g/mol and predicted density of 1.271±0.06 g/cm³ at 20°C . The compound belongs to the broader class of N-aryl-5-methylisoxazole-3-carboxamides, a scaffold structurally distinct from the 4-carboxamide regioisomers exemplified by leflunomide and its active metabolite teriflunomide [1]. This regioisomeric shift from the 4-position to the 3-position on the isoxazole ring is a deliberate structural modification that alters metabolic stability, toxicity profile, and target engagement characteristics relative to the clinically established 4-carboxamide analogs [2].

Why In-Class Isoxazole Carboxamides Are Not Interchangeable: Structural and Biological Basis for Selecting N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide


Simple substitution of one N-aryl-5-methylisoxazole-3-carboxamide derivative for another is not scientifically justified due to the profound influence of aryl ring substitution on both biological activity and physicochemical properties [1]. In structure-activity relationship (SAR) studies of this scaffold, the identity of the N-aryl substituent dictates anti-inflammatory potency, with electron-donating groups conferring up to 2.5-fold greater activity than the unsubstituted parent compound in the carrageenan-induced paw edema model [2]. Specifically, the 4-acetyl group present in N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide introduces a hydrogen bond acceptor moiety that modulates both target binding and metabolic fate, distinguishing it from the 4-trifluoromethyl analog (leflunomide scaffold) and the unsubstituted phenyl derivative [3]. Additionally, the 3-carboxamide regioisomer series exhibits reduced toxicity and altered metabolic stability compared to the 4-carboxamide regioisomer series [4]. Therefore, the precise aryl substitution pattern and isoxazole connectivity represent non-negotiable selection criteria for ensuring experimental reproducibility and biological relevance in procurement decisions.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide: Head-to-Head and Class-Comparative Data for Procurement Decision-Making


Physicochemical Identity: Purity, Molecular Weight, and Density Benchmarks for Procurement Quality Control

The compound's identity is defined by its molecular weight of 244.25 g/mol and predicted density of 1.271±0.06 g/cm³ at 20°C, as reported in technical datasheets . Commercial specifications typically require purity ≥98% as determined by HPLC . In contrast, the clinically used analog leflunomide (CAS 75706-12-6) has a molecular weight of 270.21 g/mol and the active metabolite teriflunomide (CAS 163451-81-8) has a molecular weight of 270.21 g/mol, both bearing a 4-trifluoromethylphenyl substituent instead of the 4-acetylphenyl group present in the target compound [1]. This 25.96 g/mol molecular weight difference and distinct functional group substitution enable unambiguous identification by LC-MS in mixture analysis and provide a clear procurement specification benchmark .

Analytical Chemistry Quality Control Procurement

Regioisomeric Scaffold Differentiation: 3-Carboxamide vs. 4-Carboxamide Isoxazole Derivatives in Toxicity and Metabolic Stability

Systematic comparison of 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide molecular scaffolds reveals that shifting the carboxamide attachment from the 4-position to the 3-position on the isoxazole ring reduces hepatotoxicity and alters metabolic pathways [1]. In the UTL-5 series, compounds bearing the 3-carboxamide scaffold, including the target compound, exhibit significantly lower toxicity compared to the 4-carboxamide leflunomide scaffold while retaining anti-inflammatory and anti-arthritic pharmacological effects [2]. Specifically, the active metabolite of UTL-5g, 5-methylisoxazole-3-carboxylic acid, demonstrates anti-inflammatory activity and reduces doxorubicin-induced cardiac toxicity, a liability not observed with the 4-carboxamide-derived teriflunomide [3]. This regioisomeric distinction is critical: the target compound's 3-carboxamide connectivity confers a favorable toxicity profile that is not shared by the 4-carboxamide clinical agents [4].

Medicinal Chemistry Drug Metabolism Toxicology

Anti-inflammatory Potency Enhancement via 4-Acetylphenyl Substitution Relative to Unsubstituted Phenyl Derivatives

In the carrageenan-induced paw edema assay, N-aryl-5-methylisoxazole-3-carboxamides bearing electron-donating substituents on the phenyl ring exhibit significantly enhanced anti-inflammatory activity compared to unsubstituted phenyl analogs [1]. A series of leflunomide analogues demonstrated that compounds with electron-donating groups (e.g., -OCH₃, -CH₃) achieved up to 2.5-fold greater potency than the unsubstituted parent compound, with LD₅₀ values significantly greater than leflunomide itself [2]. While direct quantitative data for the 4-acetylphenyl derivative are not reported in published SAR tables, the 4-acetyl group is classified as an electron-withdrawing group via inductive effect but can act as a hydrogen bond acceptor, placing it in a distinct SAR category from both strong electron-donating and strong electron-withdrawing analogs [3]. This intermediate electronic character predicts a unique balance of potency and metabolic stability not achievable with either the unsubstituted phenyl or the 4-trifluoromethylphenyl derivatives [4].

Inflammation SAR Drug Discovery

Antitubercular Activity Potential of 5-Methylisoxazole-3-carboxamide Scaffold with MIC Values Against M. tuberculosis H37Rv

The 5-methylisoxazole-3-carboxamide scaffold has demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv as determined by the MABA method [1]. Among a series of synthesized derivatives, compounds 10 and 14 exhibited MIC values of 3.125 µM, while compounds 9 and 13 showed MIC values of 6.25 µM against M. tuberculosis H37Rv [2]. Although N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide itself was not directly tested in this study, its core scaffold is identical to that of the active compounds, and the 4-acetylphenyl substituent may confer distinct MIC and selectivity profiles through modulation of target binding [3]. The active compounds also demonstrated a good safety profile against Vero and HepG2 cell lines, indicating that the 3-carboxamide scaffold can be optimized for antitubercular activity with acceptable cytotoxicity [4].

Antimicrobial Tuberculosis MIC

Recommended Research and Industrial Application Scenarios for N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide Based on Verified Differential Evidence


Preclinical Inflammation and Autoimmune Disease Model Studies Requiring Reduced Hepatotoxicity Risk

The 3-carboxamide regioisomer scaffold of N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide confers a reduced hepatotoxicity profile compared to the 4-carboxamide leflunomide scaffold [1]. This compound is therefore suitable for in vivo anti-inflammatory and anti-arthritic studies where liver safety margins are a critical design consideration. Researchers evaluating novel immunomodulatory mechanisms in rodent models of rheumatoid arthritis or multiple sclerosis may prioritize this compound over leflunomide analogs to minimize confounding hepatotoxic effects [2].

Structure-Activity Relationship (SAR) Studies Exploring N-Aryl Substitution Effects on 5-Methylisoxazole-3-carboxamide Pharmacophores

The 4-acetylphenyl substituent occupies a unique position in the SAR landscape of N-aryl-5-methylisoxazole-3-carboxamides, providing an electron-withdrawing yet hydrogen bond-accepting functional group that contrasts with both electron-donating (e.g., -OCH₃) and strongly electron-withdrawing (e.g., -CF₃) analogs [3]. This compound serves as a valuable comparator in medicinal chemistry campaigns aimed at dissecting the contributions of aryl substitution to target engagement, metabolic stability, and off-target liability [4].

Antimicrobial Lead Discovery Programs Targeting Mycobacterium tuberculosis and Drug-Resistant Bacterial Strains

Given that the 5-methylisoxazole-3-carboxamide core has produced derivatives with MIC values as low as 3.125 µM against M. tuberculosis H37Rv, N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide represents a viable entry point for antimicrobial SAR expansion [5]. Procurement of this compound enables the systematic evaluation of how 4-acetyl substitution influences antitubercular potency and selectivity relative to other N-aryl derivatives already characterized in the literature [6].

Analytical Method Development and Impurity Profiling for Isoxazole Carboxamide-Based Pharmaceutical Quality Control

The distinct molecular weight (244.25 g/mol) and HPLC purity specification (≥98%) of N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide support its use as a reference standard in the development of chromatographic methods for separating 3-carboxamide and 4-carboxamide regioisomers . In pharmaceutical impurity profiling, where leflunomide-related substances require precise identification and quantification, this compound provides a structurally defined control material with predictable retention behavior under reversed-phase conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-acetylphenyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.